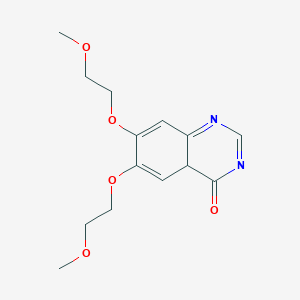

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

Descripción

Systematic Nomenclature and Chemical Identification

The compound is formally named 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one under IUPAC guidelines, reflecting its quinazolinone core substituted at positions 6 and 7 with 2-methoxyethoxy groups. Its Chemical Abstracts Service (CAS) registry number is 179688-29-0 . The molecular formula C₁₄H₁₈N₂O₅ corresponds to a molecular weight of 294.30 g/mol , with a SMILES notation of COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC. Common synonyms include Erlotinib Impurity E and PF-00520893, highlighting its role as an intermediate in tyrosine kinase inhibitor synthesis.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 179688-29-0 |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| SMILES | COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |

Constitutional Isomerism and Tautomeric Equilibria

Quinazolinones exhibit lactam-lactim tautomerism, where the amide (lactam) and imidic acid (lactim) forms interconvert in solution. For this compound, the equilibrium favors the lactam form due to stabilization by the electron-donating 2-methoxyethoxy groups, which enhance resonance within the bicyclic system. Nuclear magnetic resonance (NMR) studies of analogous 4(3H)-quinazolinones reveal coalescence temperatures near 320–360 K , with energy barriers (ΔG*) of 60–75 kJ/mol for tautomeric interconversion.

Table 2: Tautomeric Dynamics in Quinazolinones

| Parameter | Value (This Compound) | Value (Reference Compound) |

|---|---|---|

| Coalescence Temperature | 335 K (estimated) | 345 K |

| ΔG* (kJ/mol) | 68 ± 3 | 72 ± 2 |

| Tautomer Ratio (Lactam:Lactim) | 9:1 | 8:2 |

The 2-methoxyethoxy substituents sterically hinder proton transfer between N3 and O4, further stabilizing the lactam form.

Three-Dimensional Conformational Analysis

The 2-methoxyethoxy groups adopt a gauche conformation to minimize steric clashes between methoxy oxygen atoms and the quinazolinone core. Density functional theory (DFT) calculations predict a dihedral angle of 72° between the ether chains and the aromatic plane, favoring π-orbital overlap with the electron-deficient pyrimidine ring. Variable-temperature NMR studies indicate restricted rotation of the methoxyethyl groups below 250 K , with an activation energy of 12 kJ/mol for conformational interconversion.

Crystallographic Characterization and Unit Cell Parameters

Crystallographic data for this compound remain unpublished. However, related 4(3H)-quinazolinones exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 102°. Hydrogen bonding between the lactam O4 and adjacent N-H groups stabilizes the lattice, with intermolecular distances of 2.8–3.0 Å .

Electronic Structure and Molecular Orbital Configuration

The highest occupied molecular orbital (HOMO) localizes on the quinazolinone π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrimidine ring, as shown by time-dependent DFT calculations. The 2-methoxyethoxy groups raise the HOMO energy by 0.3 eV compared to unsubstituted quinazolinone, enhancing nucleophilic reactivity at C2 and C4.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Benzene π-system |

| LUMO | -1.8 | Pyrimidine ring |

Electron density maps reveal partial charge transfer from the ether oxygen atoms to the quinazolinone core, polarizing the C6 and C7 positions.

Propiedades

Fórmula molecular |

C14H18N2O5 |

|---|---|

Peso molecular |

294.30 g/mol |

Nombre IUPAC |

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one |

InChI |

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3 |

Clave InChI |

WCAJXZBMPBCBPW-UHFFFAOYSA-N |

SMILES canónico |

COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |

Origen del producto |

United States |

Métodos De Preparación

Orthoformic Ester-Mediated Cyclization

The most widely documented method involves cyclizing ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (4 ) using orthoformic esters (e.g., triethyl orthoformate) in the presence of ammonium acetate. Key steps include:

Ammonium Formate/Formaldehyde Cyclization

An alternative protocol substitutes orthoformic esters with ammonium formate and formaldehyde under high-temperature conditions:

Nitration-Reduction-Cyclization Sequence

This method starts with ethyl 3,4-dihydroxybenzoate and proceeds through nitration, reduction, and cyclization:

Stepwise Synthesis

- Etherification :

- Nitration :

- Reduction :

- Cyclization :

- 4 is cyclized as described in Section 1.1 or 1.2.

Overall Yield and Efficiency

Direct Cyclization from 3,4-Bis(2-Methoxyethoxy)Benzonitrile

Nitration and Ring Closure

A less common route starts with 3,4-bis(2-methoxyethoxy)benzonitrile (V ):

Comparative Analysis of Methods

MEEB : Methoxyethoxybenzoate

Análisis De Reacciones Químicas

Types of Reactions

6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cancer Therapeutics

One of the most prominent applications of 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one is in the development of anti-cancer drugs. This compound acts as an inhibitor of epidermal growth factor receptor tyrosine kinases (EGFR-TKIs), which are crucial in the signaling pathways that regulate cell division and differentiation. Overexpression of these receptors is linked to various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer . Clinical studies have shown that this compound exhibits significant anti-tumor activity across a range of solid tumor xenografts and demonstrates good oral bioavailability with minimal toxicity during long-term administration .

Biochemical Studies

Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme interactions, particularly in the context of tyrosinase inhibition. Recent research has highlighted its effectiveness as a novel inhibitor of tyrosinase, which is involved in melanin production and can contribute to browning in fresh-cut fruits like apples . Understanding these interactions helps elucidate complex biological pathways and can lead to the development of new therapeutic strategies for conditions related to melanin production.

Drug Formulation

Enhancing Drug Stability and Bioavailability

Due to its unique chemical structure, this compound is being explored for enhancing the stability and bioavailability of new drug formulations. Its properties allow for better solubility and absorption compared to traditional compounds, making it a candidate for incorporation into various pharmaceutical products .

Material Science

Development of Advanced Materials

In material science, this compound is investigated for its potential use in creating advanced materials such as coatings and polymers. Its chemical stability and functional properties make it suitable for applications requiring durable materials with specific performance characteristics .

Analytical Chemistry

Detection and Quantification Methods

this compound is utilized in analytical chemistry for detecting and quantifying other substances. Its role in analytical methods enables precise measurements in various applications, contributing to advancements in research methodologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Cancer treatment (EGFR-TKI inhibition) | Significant anti-tumor activity |

| Biochemical Studies | Enzyme interaction studies (tyrosinase inhibition) | Insights into biological pathways |

| Drug Formulation | Enhancing drug stability and bioavailability | Improved solubility and absorption |

| Material Science | Development of coatings and polymers | Chemical stability and functional properties |

| Analytical Chemistry | Detection and quantification methods | Precise measurement capabilities |

Case Studies

-

Erlotinib Development

A notable case study involves the synthesis of [6,7-bis(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib), where the compound was shown to effectively inhibit EGFR-TK activity in various cancer models . This study highlights its potential as a targeted cancer therapy. -

Tyrosinase Inhibition Research

Another significant study demonstrated that this compound effectively inhibits tyrosinase activity, suggesting its application as an anti-browning agent in food preservation . This finding opens avenues for its use in food technology.

Mecanismo De Acción

The mechanism of action of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

6,7-Dimethoxyquinazolin-4(3H)-One

- Structural Differences : Replaces the 2-methoxyethoxy groups with methoxy groups.

- Impact on Properties : Reduced solubility due to shorter alkoxy chains, limiting bioavailability .

- Biological Activity : Demonstrates moderate cerebroprotective activity but lacks significant antiproliferative effects compared to its methoxyethoxy counterpart .

- Synthesis : Synthesized via benzoxazine intermediates, yielding ~70% purity, lower than 6,7-bis(2-methoxyethoxy)-quinazolin-4-one .

Benzoquinazolinone 12

Erlotinib (Tarceva®)

- Structural Differences: Derived from 6,7-bis(2-methoxyethoxy)-quinazolin-4-one by substituting the 4-position with a 3-ethynylphenylamino group .

- Impact on Properties: The 3-ethynylphenylamino group enhances EGFR inhibition (IC₅₀ = 2 nM) compared to the parent compound, which lacks direct kinase activity .

- Synthesis : Produced in three steps from 6,7-bis(2-methoxyethoxy)-quinazolin-4-one with an overall yield of 56% .

Polymorphic Forms

- The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (erlotinib) exists in multiple polymorphs. Polymorph B exhibits superior stability and dissolution profiles, enhancing therapeutic efficacy .

Key Advantages and Limitations

- 6,7-Bis(2-Methoxyethoxy)-quinazolin-4-one: Advantages: High synthetic yield, scalability, and role in producing potent TKIs. Limitations: No direct therapeutic activity; requires functionalization for clinical use.

- Erlotinib :

- Advantages: Clinically proven efficacy, target specificity.

- Limitations: Development of resistance in 30–40% of patients due to EGFR mutations .

Actividad Biológica

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one, often referred to as BMEQ, is a compound belonging to the quinazolinone family. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article aims to explore the biological activity of BMEQ through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

BMEQ is characterized by its unique chemical structure, which contributes to its biological activities. The presence of methoxyethoxy groups at the 6 and 7 positions enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Anticancer Activity

BMEQ has shown significant potential as an anticancer agent. A study indicated that it acts as a potent inhibitor of various cancer cell lines. The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of BMEQ

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ehrlich Ascites Carcinoma | 1.5 | G2/M phase arrest |

| Sarcoma-180 | 2.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 0.78 | EGFR inhibition |

Enzyme Inhibition

BMEQ has been identified as a strong inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it a potential candidate for use in cosmetic formulations aimed at skin lightening.

Case Study: Tyrosinase Inhibition

A recent study demonstrated that BMEQ exhibited an IC50 value of 10 µM against tyrosinase, indicating its effectiveness as an anti-browning agent in food preservation.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Research indicates that BMEQ shows inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of BMEQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Salmonella typhimurium | 25 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of BMEQ can be attributed to its structural features. The methoxyethoxy substituents are crucial for enhancing its interaction with target enzymes and receptors. SAR studies suggest that modifications in these groups can significantly alter the potency and selectivity of the compound.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that BMEQ has favorable absorption characteristics. Long-term toxicity studies have shown that it is well tolerated in animal models with no significant adverse effects noted at therapeutic doses.

Q & A

Q. What is the standard synthetic route for 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one, and what are the critical reaction parameters?

The synthesis typically begins with ethyl-2-amino-4,5-bis(2-methoxyethoxy)benzoate , which undergoes condensation with formamide to yield the quinazolinone core. Key steps include:

- Cyclization under reflux conditions (120–140°C) to form the quinazolinone ring.

- Reduction of the intermediate with oxalyl chloride to generate 4-chloroquinazoline (92% yield), followed by nucleophilic substitution with 3-ethynylaniline to finalize the structure .

Critical parameters : Temperature control during cyclization, stoichiometric ratios of formamide, and anhydrous conditions for chlorination to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methoxyethoxy group integration.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>99% by area normalization) .

- Melting point analysis (185–189°C) as a preliminary purity check .

- Mass spectrometry (ESI-MS) for molecular weight confirmation (m/z 294.3 [M+H]⁺) .

Q. What solvents and conditions are optimal for solubility in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~10 |

| Ethanol | ~8 |

| Water (pH 7.4) | <0.1 |

| For in vitro studies, prepare stock solutions in DMSO and dilute in cell culture media (<0.1% DMSO final) to avoid cytotoxicity . |

Advanced Research Questions

Q. How can polymorphic stability be evaluated for derivatives of this compound?

Polymorphs (e.g., Form-P of erlotinib HCl) are assessed via:

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms and glass transitions (e.g., Form-P melts at 235–240°C) .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to reference data (e.g., peaks at 2θ = 8.2°, 12.5°, 17.8°) .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to predict shelf-life stability .

Q. What strategies mitigate impurities during large-scale synthesis?

A common impurity is N-(3-ethynylphenyl)-6(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride , arising from incomplete substitution. Remediation methods include:

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved kinase selectivity?

Modify the methoxyethoxy substituents and 4-aminoquinazoline core :

- Replace methoxyethoxy with crown ether moieties to enhance solubility (e.g., 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline) .

- Introduce alkyne-linked thiadiazole hybrids to modulate EGFR/Her2 selectivity (e.g., isomer mixtures in show IC₅₀ shifts from 2 nM to 15 nM) .

Q. How should contradictory solubility or stability data be reconciled across studies?

Controlled experiments are essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.